INCB-057643

Overview

Description

INCB-057643 is an oral, small-molecule inhibitor of bromodomain and extra-terminal (BET) proteins. BET proteins are a class of epigenetic readers that regulate the expression of proteins involved in oncogenesis, such as B-cell lymphoma-2, c-Myc, and nuclear factor kappa B (NF-κB). This compound has been evaluated in clinical trials for its potential to treat advanced malignancies, including myelofibrosis and myelodysplastic syndromes .

Mechanism of Action

- These BET proteins play a crucial role in regulating gene expression by binding to acetylated lysine residues on histones, thereby influencing chromatin remodeling and transcriptional activation .

- Additionally, BET inhibition combined with Janus kinase (JAK) inhibitors like ruxolitinib has demonstrated decreased inflammation and reduced disease burden in MF models .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Biochemical Analysis

Biochemical Properties

INCB-057643 interacts with BET proteins, a class of epigenetic readers that regulate the expression of proteins implicated in oncogenesis of hematologic malignancies . It has shown to inhibit the activity of BET proteins, leading to changes in gene expression and cellular functions .

Cellular Effects

This compound has demonstrated significant anti-proliferative activity in various cancer cell lines . It has been observed to induce apoptosis and inhibit cell viability in Diffuse Large B-Cell Lymphoma (DLBCL) cells regardless of their MYC/BCL2/TP53 status .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of BET proteins, which disrupts their interaction with acetylated histones, leading to altered gene expression . This results in the suppression of oncogenic processes regulated by transcription factors such as B-cell lymphoma-2, c-Myc, and nuclear factor kappa B .

Temporal Effects in Laboratory Settings

The effects of this compound have been evaluated over time in laboratory settings. It has shown to be generally well-tolerated and demonstrated preliminary efficacy in patients with advanced malignancies when administered as monotherapy or in combination with the Janus kinase inhibitor ruxolitinib .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models of Myeloproliferative Neoplasms (MPNs). In combination with ruxolitinib, it resulted in decreased inflammation and reduced disease burden .

Metabolic Pathways

Its mechanism of action suggests it may influence pathways regulated by BET proteins, which include various oncogenic processes .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given its mechanism of action, it is likely to be found in the nucleus where it interacts with BET proteins to modulate gene expression .

Preparation Methods

The synthesis of INCB-057643 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared through a series of organic reactions that ensure the formation of the desired molecular structure with high purity and yield .

Chemical Reactions Analysis

INCB-057643 undergoes various chemical reactions, primarily involving its interaction with BET proteins. The compound is designed to inhibit the binding of BET proteins to acetylated lysine residues on histone tails, thereby modulating gene expression. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired chemical transformations .

Scientific Research Applications

INCB-057643 has been extensively studied for its potential applications in scientific research, particularly in the fields of oncology and hematology. The compound has shown promising results in preclinical and clinical studies for the treatment of myelofibrosis, myelodysplastic syndromes, and other hematologic malignancies. It has been evaluated both as a monotherapy and in combination with other therapeutic agents, such as the Janus kinase inhibitor ruxolitinib .

Comparison with Similar Compounds

INCB-057643 is part of a class of BET inhibitors that includes other compounds such as JQ1, OTX015, and CPI-0610. Compared to these similar compounds, this compound has demonstrated a favorable pharmacokinetic profile and encouraging clinical activity in patients with advanced malignancies. Its unique molecular structure and binding affinity to BET proteins contribute to its distinct therapeutic potential .

References

Biological Activity

INCB-057643 is a potent and selective small molecule inhibitor targeting the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. This compound has been under investigation for its potential therapeutic applications in various hematologic malignancies, including myelofibrosis and high-grade B-cell lymphomas. The biological activity of this compound is characterized by its ability to inhibit key signaling pathways involved in cancer progression and inflammation.

This compound functions primarily as a BET inhibitor, selectively binding to the bromodomains of BRD4. This inhibition disrupts the interaction between BRD4 and acetylated histones, leading to decreased transcription of oncogenes such as MYC and inflammatory cytokines. The compound has demonstrated a half-maximal inhibitory concentration (IC50) of 39 nM for BRD4 BD1 and 6 nM for BD2, indicating its high potency in biochemical assays .

Key Biological Activities

- Inhibition of Oncogenic Pathways :

- Synergistic Effects :

- Impact on Cytokine Production :

Case Study: Myelofibrosis Models

In a study involving MPLW515L-driven MPN mouse models, this compound was administered at a dosage of 10 mg/kg daily alongside ruxolitinib. Results indicated a significant reduction in spleen volume compared to either treatment alone, highlighting the compound's potential for enhancing treatment outcomes in patients with advanced myelofibrosis .

Case Study: High-Grade B-Cell Lymphoma

Another study focused on high-grade B-cell lymphoma with MYC and BCL2 rearrangements demonstrated that this compound synergized with XPO1 inhibitors (selinexor and eltanexor). This combination led to decreased cell viability and increased apoptosis in both TP53 wild-type and mutated cell lines. The mechanism was attributed to the downregulation of MYC expression, which is crucial for the survival of these cancer cells .

Research Findings Summary

The following table summarizes key findings from various studies on this compound:

Properties

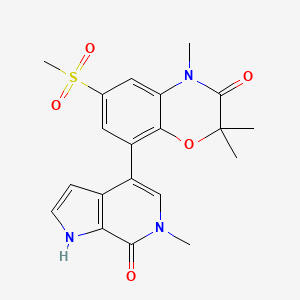

IUPAC Name |

2,2,4-trimethyl-8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-6-methylsulfonyl-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S/c1-20(2)19(25)23(4)15-9-11(29(5,26)27)8-13(17(15)28-20)14-10-22(3)18(24)16-12(14)6-7-21-16/h6-10,21H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSAMEOETVNDQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C2=CC(=CC(=C2O1)C3=CN(C(=O)C4=C3C=CN4)C)S(=O)(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820889-23-3 | |

| Record name | INCB-057643 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1820889233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INCB-057643 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16054 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | INCB-057643 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87TZD0JEBS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.